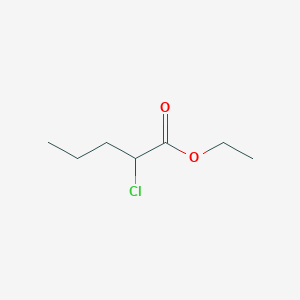

Ethyl 2-chloropentanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-chloropentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13ClO2/c1-3-5-6(8)7(9)10-4-2/h6H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAOIIUSDMKVQJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)OCC)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118688-48-5 | |

| Record name | ethyl 2-chloropentanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Reactivity of Ethyl 2-chloropentanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and reactivity of ethyl 2-chloropentanoate, a halogenated ester of interest in various synthetic applications. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Chemical and Physical Properties

| Property | Value | Source |

| IUPAC Name | This compound | [1][2] |

| Synonyms | 2-chloro-pentanoic acid ethyl ester, Pentanoic acid, 2-chloro-, ethyl ester | [1][2] |

| CAS Number | 118688-48-5 | [1][2] |

| Molecular Formula | C₇H₁₃ClO₂ | [1][2] |

| Molecular Weight | 164.63 g/mol | [1][2] |

| Boiling Point | Not experimentally determined in searched literature. | |

| Melting Point | Not experimentally determined in searched literature. | |

| Density | Not experimentally determined in searched literature. | |

| Solubility | Sparingly soluble in water; Soluble in organic solvents. (Inferred from similar compounds) |

Spectral Data

Detailed experimental spectral data for this compound is not widely published. However, predicted spectral characteristics can be inferred from the analysis of similar compounds and general principles of spectroscopy.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet and a triplet), a triplet for the terminal methyl group of the pentyl chain, and multiplets for the methylene (B1212753) groups. The proton on the carbon bearing the chlorine atom (the α-carbon) is expected to appear as a triplet.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for each of the seven carbon atoms in the molecule. The carbonyl carbon of the ester will have the largest chemical shift. The carbon atom bonded to the chlorine will also be significantly downfield.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band corresponding to the C=O stretching vibration of the ester group, typically in the range of 1735-1750 cm⁻¹. C-O and C-Cl stretching vibrations will also be present.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of about one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom. Fragmentation patterns will likely involve the loss of the ethoxy group, the chlorine atom, and cleavage of the alkyl chain.

Reactivity and Synthetic Applications

This compound, as an α-chloro ester, is a versatile intermediate in organic synthesis. Its reactivity is primarily dictated by the electrophilic nature of the carbonyl carbon and the carbon atom bearing the chlorine, as well as the presence of the ester functionality.

Nucleophilic Substitution

The chlorine atom at the α-position is susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide range of functional groups at this position.

Caption: Nucleophilic substitution at the α-carbon.

Hydrolysis

Like other esters, this compound can be hydrolyzed under acidic or basic conditions to yield 2-chloropentanoic acid and ethanol (B145695). Basic hydrolysis is generally irreversible as the carboxylate salt is formed.

Caption: Hydrolysis of this compound.

Reaction with Grignard Reagents

Treatment of this compound with two equivalents of a Grignard reagent will lead to the formation of a tertiary alcohol. The first equivalent of the Grignard reagent will add to the carbonyl group, and the second will displace the ethoxy group to form a ketone intermediate, which then reacts with the second equivalent of the Grignard reagent.

Experimental Protocols

Synthesis via Fischer Esterification (General Protocol)

This protocol is a generalized procedure for the synthesis of esters from carboxylic acids and should be adapted and optimized for the specific synthesis of this compound.

Caption: General workflow for Fischer esterification.

Safety Information

This compound is a combustible liquid and is harmful if swallowed.[1][2] It causes skin and serious eye irritation and may cause respiratory irritation.[1][2]

GHS Hazard Statements:

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.

Stability and Storage

Information on the specific stability and decomposition of this compound is limited. As a chlorinated ester, it should be stored in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases. It is expected to be stable under normal storage conditions. Decomposition under high heat may produce toxic fumes, including hydrogen chloride and carbon oxides.

This technical guide provides a summary of the available information on this compound. Further experimental validation of the computed properties and development of detailed synthetic protocols are encouraged for its effective application in research and development.

References

Spectroscopic Data of Ethyl 2-chloropentanoate: A Technical Guide

Introduction

Ethyl 2-chloropentanoate is a halogenated ester with the molecular formula C₇H₁₃ClO₂ and a molecular weight of 164.63 g/mol . As a fine chemical intermediate, its structural elucidation and purity assessment are critical for applications in research and development, particularly in the synthesis of more complex molecules. This guide provides a detailed overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Due to the limited availability of experimental spectra in public databases, this document presents predicted data based on established spectroscopic principles and computational models. It also outlines standard experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. This data is derived from computational prediction tools and analysis of structurally similar compounds.

Table 1: Predicted ¹H NMR Data

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.25 | Quartet (q) | 2H | -O-CH₂ -CH₃ |

| ~4.15 | Triplet (t) | 1H | -CH(Cl )- |

| ~2.00 | Multiplet (m) | 2H | -CH₂-CH₂-CH₃ |

| ~1.55 | Sextet (sxt) | 2H | -CH₂-CH₂ -CH₃ |

| ~1.25 | Triplet (t) | 3H | -O-CH₂-CH₃ |

| ~0.95 | Triplet (t) | 3H | -CH₂-CH₂-CH₃ |

Table 2: Predicted ¹³C NMR Data

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| ~169 | C=O | Ester Carbonyl |

| ~62 | CH₂ | -O-CH₂ -CH₃ |

| ~60 | CH | -CH(Cl )- |

| ~36 | CH₂ | -CH₂ -CH₂-CH₃ |

| ~20 | CH₂ | -CH₂-CH₂ -CH₃ |

| ~14 | CH₃ | -O-CH₂-CH₃ |

| ~13 | CH₃ | -CH₂-CH₂-CH₃ |

Table 3: Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |

| ~2960-2870 | Strong | C-H | Alkane Stretch |

| ~1740 | Strong | C=O | Ester Carbonyl Stretch |

| ~1200 | Strong | C-O | Ester Stretch |

| ~750 | Strong | C-Cl | Alkyl Halide Stretch |

Table 4: Predicted Mass Spectrometry Data

| m/z | Relative Intensity (%) | Proposed Fragment |

| 164/166 | ~5 / ~1.7 | [M]⁺ (Molecular Ion, Cl isotope pattern) |

| 129 | ~40 | [M - Cl]⁺ |

| 119 | ~100 | [M - OCH₂CH₃]⁺ |

| 91 | ~80 | [M - COOCH₂CH₃]⁺ |

| 55 | ~60 | [C₄H₇]⁺ |

| 29 | ~50 | [CH₂CH₃]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of deuterated chloroform (B151607) (CDCl₃). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0.03% v/v).

-

Data Acquisition:

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.

-

For ¹H NMR, a standard pulse program (e.g., 'zg30') is used with a 30° pulse angle, an acquisition time of ~3-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 8-16 scans are sufficient.

-

For ¹³C NMR, a proton-decoupled pulse program is used. A larger number of scans (e.g., 128 or more) is typically required to achieve a good signal-to-noise ratio.

-

Infrared (IR) Spectroscopy

-

Sample Preparation: As this compound is a liquid at room temperature, a neat spectrum can be obtained. Place a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates to form a thin film.

-

Data Acquisition:

-

Place the salt plate assembly in the sample holder of an FTIR spectrometer.

-

Record a background spectrum of the empty salt plates.

-

Record the sample spectrum over a range of 4000-400 cm⁻¹.

-

The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber.

-

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of this compound in a volatile solvent (e.g., methanol (B129727) or acetonitrile) into the mass spectrometer. For GC-MS analysis, inject the sample into a gas chromatograph for separation before it enters the mass spectrometer.

-

Ionization: Utilize electron ionization (EI) at 70 eV to induce fragmentation.

-

Data Acquisition:

-

Acquire the mass spectrum over a mass-to-charge (m/z) range of approximately 20-200 amu.

-

The resulting spectrum will show the molecular ion and various fragment ions.

-

Visualizations

Spectroscopic Analysis Workflow

Caption: Workflow for the spectroscopic analysis of this compound.

Predicted Mass Spectrometry Fragmentation of this compound

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Ethyl 2-chloropentanoate (CAS: 118688-48-5)

This technical guide provides a comprehensive overview of this compound, a key chemical intermediate. The document details its physicochemical properties, safety information, a plausible synthesis protocol, and its significant application in the synthesis of antihypertensive drugs.

Chemical and Physical Properties

This compound is a combustible liquid with a molecular weight of 164.63 g/mol .[1][2] It is a chlorinated fatty acid ester that serves as a versatile building block in organic synthesis. A summary of its key properties is presented below.

| Property | Value | Source |

| CAS Number | 118688-48-5 | [1][2] |

| Molecular Formula | C₇H₁₃ClO₂ | [1][2] |

| Molecular Weight | 164.63 g/mol | [1][2] |

| IUPAC Name | This compound | [2] |

| XLogP3-AA | 2.4 | [1] |

| Kovats Retention Index (Standard non-polar) | 943 | [1][2] |

| Kovats Retention Index (Standard polar) | 1412 | [1][2] |

Safety and Handling

This compound is classified as a combustible liquid and is harmful if swallowed. It can cause skin and serious eye irritation, and may also cause respiratory irritation.[1][2] Appropriate personal protective equipment should be used when handling this compound.

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Flammable liquids (Category 4) | Irritant | Warning | H227: Combustible liquid |

| Acute toxicity, oral (Category 4) | Irritant | Warning | H302: Harmful if swallowed |

| Skin corrosion/irritation (Category 2) | Irritant | Warning | H315: Causes skin irritation |

| Serious eye damage/eye irritation (Category 2A) | Irritant | Warning | H319: Causes serious eye irritation |

| Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) | Irritant | Warning | H335: May cause respiratory irritation |

Synthesis of this compound

A plausible and common method for the synthesis of this compound is the chlorination of the corresponding ester, ethyl pentanoate, using a suitable chlorinating agent such as thionyl chloride (SOCl₂). This reaction is typically carried out in an inert solvent.

Experimental Protocol: Chlorination of Ethyl Pentanoate

-

Materials:

-

Ethyl pentanoate

-

Thionyl chloride (SOCl₂)

-

Anhydrous dichloromethane (B109758) (DCM) or another suitable inert solvent

-

Pyridine (B92270) (optional, as an acid scavenger)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

-

Equipment:

-

Three-neck round-bottom flask

-

Dropping funnel

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

-

Procedure:

-

To a three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add ethyl pentanoate and anhydrous dichloromethane.

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add thionyl chloride dropwise from the dropping funnel to the stirred solution, maintaining the temperature below 10 °C. If pyridine is used, it can be added prior to the thionyl chloride.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Once the reaction is complete, carefully quench the reaction by slowly adding it to a stirred mixture of crushed ice and water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation to yield pure this compound.

-

Application in Drug Development: Synthesis of Sartan-Class Antihypertensives

This compound is a valuable intermediate in the synthesis of angiotensin II receptor blockers, a class of antihypertensive drugs commonly known as "sartans." These drugs, such as Valsartan and Irbesartan, are widely used to treat high blood pressure and heart failure. The this compound moiety can be used to introduce the N-alkyl side chain characteristic of these molecules through nucleophilic substitution.

Role in the Synthesis of a Valsartan Precursor

In the synthesis of Valsartan, a key step involves the alkylation of the amino group of an L-valine derivative. This compound serves as the alkylating agent in this reaction. The subsequent hydrolysis of the ester and other functional group transformations lead to the final drug molecule.

Experimental Protocol: Alkylation of L-Valine Methyl Ester

-

Materials:

-

L-valine methyl ester hydrochloride

-

This compound

-

A suitable base (e.g., potassium carbonate, triethylamine)

-

Anhydrous polar aprotic solvent (e.g., Dimethylformamide - DMF, Acetonitrile)

-

Ethyl acetate

-

Water

-

Brine

-

-

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Standard laboratory glassware

-

-

Procedure:

-

To a round-bottom flask, add L-valine methyl ester hydrochloride, the base, and the anhydrous solvent.

-

Stir the mixture at room temperature until the starting materials are dissolved.

-

Add this compound to the reaction mixture.

-

Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and stir for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

Cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The resulting crude product, an N-alkylated valine derivative, can be purified by column chromatography. This intermediate is then carried forward in the synthesis of Valsartan.

-

Conclusion

This compound is a commercially available and synthetically accessible intermediate with significant applications in the pharmaceutical industry. Its utility as a building block for the synthesis of sartan-class antihypertensive drugs highlights its importance in medicinal chemistry. The protocols and data presented in this guide offer a valuable resource for researchers and professionals in drug discovery and development.

References

Physical properties of Ethyl 2-chloropentanoate (boiling point, density)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of Ethyl 2-chloropentanoate, with a focus on its boiling point and density. Due to the limited availability of experimentally determined data in publicly accessible literature, this guide presents computed values and outlines the standard experimental protocols for the determination of these critical physical parameters. Furthermore, a general synthetic methodology is described, providing a foundational understanding for its preparation in a laboratory setting.

Summary of Physical Properties

Quantitative data for the physical properties of this compound are summarized in the table below. It is important to note that the boiling point and density values are computed and have not been experimentally verified in the cited literature.

| Property | Value | Source |

| Molecular Formula | C₇H₁₃ClO₂ | PubChem[1][2] |

| Molecular Weight | 164.63 g/mol | PubChem[1][2] |

| Boiling Point | Not available (experimental) | - |

| Density | Not available (experimental) | - |

| Computed XLogP3-AA | 2.4 | PubChem[1] |

Experimental Protocols

Determination of Boiling Point

The boiling point of a liquid is a key physical property that can be determined using several methods. The distillation method is suitable when a sufficient quantity of the substance is available.

Objective: To determine the boiling point of a liquid sample at atmospheric pressure.

Apparatus:

-

Distillation flask

-

Condenser

-

Receiving flask

-

Thermometer (calibrated)

-

Heating mantle or water bath

-

Boiling chips

-

Clamps and stand

Procedure:

-

Place a small volume of the liquid sample into the distillation flask, adding a few boiling chips to ensure smooth boiling.

-

Assemble the distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor that is in equilibrium with the distilling liquid.

-

Begin heating the distillation flask gently.

-

Record the temperature at which the liquid begins to boil and a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point.

-

Continue to record the temperature until the distillation is complete or a significant temperature change is observed, which might indicate the presence of impurities.

Determination of Density

The density of a liquid can be accurately measured using a pycnometer or, more simply, by measuring the mass of a known volume.

Objective: To determine the density of a liquid sample at a specific temperature.

Apparatus:

-

Pycnometer (specific gravity bottle) or a calibrated volumetric flask

-

Analytical balance

-

Thermometer

-

Water bath (for temperature control)

Procedure:

-

Thoroughly clean and dry the pycnometer.

-

Determine and record the mass of the empty, dry pycnometer.

-

Fill the pycnometer with the liquid sample, ensuring there are no air bubbles. If using a pycnometer with a stopper, the excess liquid will be expelled through the capillary in the stopper.

-

Place the filled pycnometer in a water bath to bring it to the desired temperature (e.g., 20°C or 25°C).

-

Once the temperature has equilibrated, carefully dry the outside of the pycnometer and record its mass.

-

The mass of the liquid is the difference between the mass of the filled and empty pycnometer.

-

The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Synthesis of this compound via Fischer Esterification

This compound can be synthesized through the Fischer esterification of 2-chloropentanoic acid with ethanol (B145695) in the presence of an acid catalyst.

Reaction Scheme:

2-chloropentanoic acid + Ethanol ⇌ this compound + Water

Reagents and Apparatus:

-

2-chloropentanoic acid

-

Ethanol (anhydrous)

-

Concentrated sulfuric acid (catalyst)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Distillation apparatus for purification

Procedure:

-

In a round-bottom flask, combine 2-chloropentanoic acid and an excess of anhydrous ethanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid while cooling the flask in an ice bath.

-

Attach a reflux condenser and heat the mixture to reflux for a specified period to drive the equilibrium towards the product.

-

After cooling, the reaction mixture is typically washed with a saturated sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted carboxylic acid.

-

The organic layer is separated, washed with brine, and dried over an anhydrous drying agent.

-

The crude ester is then purified by distillation to obtain the final product.

Visualizations

The following diagrams illustrate the logical workflow of the experimental protocols described above.

References

An In-depth Technical Guide to the Synthesis of Ethyl 2-chloropentanoate: Starting Materials and Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining Ethyl 2-chloropentanoate, a valuable intermediate in organic synthesis. The document details the key starting materials, experimental protocols, and reaction mechanisms, presenting quantitative data in a clear, tabular format for ease of comparison. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the synthetic processes.

Introduction

This compound is a halogenated ester of significant interest in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. The presence of a chlorine atom at the alpha-position to the carbonyl group makes it a versatile building block, amenable to a variety of nucleophilic substitution reactions. The selection of an appropriate starting material and synthetic route is crucial for achieving high yields and purity of the final product. This guide explores the most common and effective methods for its preparation.

Synthetic Pathways and Starting Materials

The synthesis of this compound can be approached through two primary strategies:

-

Esterification of 2-Chloropentanoic Acid: This classic approach involves the formation of the ester from the corresponding chlorinated carboxylic acid and ethanol (B145695).

-

α-Chlorination of an Ethyl Pentanoate Precursor: This method introduces the chlorine atom at the second position of a pre-existing ethyl ester of a five-carbon chain.

A third, more direct but often less selective method, involves the simultaneous chlorination and esterification of a suitable precursor.

Pathway 1: Esterification of 2-Chloropentanoic Acid

This pathway begins with 2-chloropentanoic acid, which can be synthesized via the Hell-Volhard-Zelinsky reaction from pentanoic acid. The subsequent esterification with ethanol is typically acid-catalyzed. A variation of this route involves the conversion of 2-chloropentanoic acid to its more reactive acid chloride derivative, 2-chloropentanoyl chloride, which readily reacts with ethanol to form the desired ester.

Logical Flow of Pathway 1

Caption: Synthesis of this compound from Pentanoic Acid.

Pathway 2: α-Chlorination of an Ethyl Pentanoate Precursor

This approach starts with a non-chlorinated ethyl ester, such as ethyl pentanoate or a derivative like ethyl 3-oxopentanoate. The key step is the selective introduction of a chlorine atom at the alpha-position.

Logical Flow of Pathway 2

Caption: Synthesis of this compound via α-Chlorination.

Experimental Protocols and Data

The following sections provide detailed experimental procedures for the key reactions in the synthesis of this compound. The quantitative data is summarized in tables for easy comparison.

Synthesis of 2-Chloropentanoic Acid via Hell-Volhard-Zelinsky Reaction

The Hell-Volhard-Zelinsky reaction allows for the α-halogenation of a carboxylic acid.[1][2]

Experimental Protocol (Adapted):

-

To a flask equipped with a reflux condenser and a dropping funnel, add pentanoic acid.

-

Add a catalytic amount of red phosphorus or phosphorus trichloride.

-

Slowly add chlorine gas or liquid bromine from the dropping funnel while stirring. The reaction is exothermic and the temperature should be controlled.

-

Heat the reaction mixture to reflux until the evolution of hydrogen halide gas ceases.

-

Cool the reaction mixture and slowly add water to hydrolyze the intermediate acyl halide.

-

Extract the 2-chloropentanoic acid with a suitable organic solvent (e.g., diethyl ether).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the crude product by distillation.

| Parameter | Value | Reference |

| Starting Material | Pentanoic Acid | [1][2] |

| Reagents | Cl₂ (or Br₂), P (or PCl₃) | [1][2] |

| Reaction Time | Several hours | [1] |

| Temperature | Reflux | [1] |

| Typical Yield | Moderate to High | [1] |

Synthesis of this compound via Fischer Esterification

The Fischer esterification is an acid-catalyzed reaction between a carboxylic acid and an alcohol.[3][4][5]

Experimental Protocol (Adapted from lauric acid esterification): [3]

-

In a round-bottom flask, combine 2-chloropentanoic acid and an excess of absolute ethanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid while cooling the flask in an ice bath.

-

Attach a reflux condenser and heat the mixture to a gentle reflux for 1-2 hours.[5]

-

After cooling, neutralize the excess acid with a saturated solution of sodium bicarbonate.

-

Extract the this compound with diethyl ether.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

-

Purify the final product by fractional distillation under reduced pressure.

| Parameter | Value/Condition | Reference |

| Starting Material | 2-Chloropentanoic Acid | [3][4] |

| Reagent | Ethanol (excess) | [3] |

| Catalyst | Concentrated H₂SO₄ | [4] |

| Reaction Time | 1-2 hours | [5] |

| Temperature | Reflux (~120 °C) | [3] |

| Yield | 95% (for a similar reaction) | [5] |

Synthesis of 2-Chloropentanoyl Chloride

The conversion of the carboxylic acid to the more reactive acyl chloride is a key step for an alternative esterification route.[6]

Experimental Protocol (Adapted): [6]

-

In a flask fitted with a reflux condenser and a gas outlet, place 2-chloropentanoic acid.

-

Slowly add an excess of thionyl chloride (SOCl₂). The reaction should be performed in a fume hood as it produces SO₂ and HCl gases.

-

Heat the mixture to reflux for 1-3 hours.

-

After the reaction is complete, remove the excess thionyl chloride by distillation, often under reduced pressure.

-

The resulting crude 2-chloropentanoyl chloride can be used in the next step without further purification.

| Parameter | Value/Condition | Reference |

| Starting Material | 2-Chloropentanoic Acid | [6] |

| Reagent | Thionyl Chloride (excess) | [6] |

| Reaction Time | 1-3 hours | [6] |

| Temperature | Reflux (~84 °C) | [6] |

| Work-up | Removal of excess SOCl₂ under vacuum | [6] |

Synthesis of this compound from 2-Chloropentanoyl Chloride

This method offers a faster and often higher-yielding alternative to Fischer esterification.[7]

Experimental Protocol (Adapted from a similar reaction): [7]

-

In a flask cooled in an ice bath, dissolve 2-chloropentanoyl chloride in an anhydrous, inert solvent (e.g., diethyl ether or dichloromethane).

-

Slowly add absolute ethanol to the solution with stirring. The reaction is exothermic.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 30-60 minutes.

-

Wash the reaction mixture with water, a dilute solution of sodium bicarbonate to remove any unreacted acid chloride and HCl, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the product by distillation.

| Parameter | Value/Condition | Reference |

| Starting Material | 2-Chloropentanoyl Chloride | [7] |

| Reagent | Ethanol | [7] |

| Molar Ratio (Acyl Chloride:Ethanol) | 1:1 to 1:3 | [7] |

| Reaction Time | 20-60 minutes | [7] |

| Temperature | 10-20 °C | [7] |

| Yield | High | [7] |

α-Chlorination of Ethyl Pentanoate with Sulfuryl Chloride

Direct chlorination of the ester can be achieved using reagents like sulfuryl chloride, often with a radical initiator.[8]

Experimental Protocol (Conceptual):

-

In a flask protected from light, combine ethyl pentanoate and a suitable inert solvent.

-

Add a radical initiator, such as benzoyl peroxide.

-

Slowly add sulfuryl chloride (SO₂Cl₂) to the mixture while stirring.

-

Heat the reaction mixture to reflux for a specified period.

-

After cooling, carefully quench the reaction with water.

-

Separate the organic layer, wash it with a sodium bicarbonate solution and brine.

-

Dry the organic layer and remove the solvent.

-

Purify the product by fractional distillation to separate the desired monochlorinated product from unreacted starting material and dichlorinated byproducts.

| Parameter | Value/Condition | Reference |

| Starting Material | Ethyl Pentanoate | [8] |

| Reagent | Sulfuryl Chloride | [8] |

| Catalyst | Organic Peroxide (e.g., Benzoyl Peroxide) | [8] |

| Temperature | Reflux | [8] |

| Selectivity | May produce a mixture of chlorinated products | [8] |

Conclusion

The synthesis of this compound can be effectively achieved through several pathways, with the choice of starting material and methodology depending on factors such as reagent availability, desired scale, and purity requirements. The esterification of 2-chloropentanoic acid, either directly via Fischer esterification or through the more reactive 2-chloropentanoyl chloride intermediate, represents a robust and reliable approach. Direct α-chlorination of ethyl pentanoate offers a more atom-economical route but may present challenges in achieving high selectivity. The detailed protocols and comparative data presented in this guide are intended to assist researchers and professionals in selecting and optimizing the most suitable synthetic strategy for their specific needs.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Hell–Volhard–Zelinsky halogenation - Wikipedia [en.wikipedia.org]

- 3. cerritos.edu [cerritos.edu]

- 4. community.wvu.edu [community.wvu.edu]

- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Preparation method of ethyl 2-chloropropionate - Eureka | Patsnap [eureka.patsnap.com]

- 8. US2302228A - Method of chlorination with sulphuryl chloride and production of monochloro-trimethyl acetic acid - Google Patents [patents.google.com]

An In-depth Technical Guide to Ethyl 2-Chloropentanoate: Structural Formula, Isomers, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ethyl 2-chloropentanoate, including its structural formula, a detailed analysis of its isomers, and relevant experimental protocols. The information is intended to support research and development activities in the fields of chemistry and drug development.

This compound: Structural Formula and Properties

This compound is a halogenated ester with the molecular formula C₇H₁₃ClO₂.[1] Its structure features a five-carbon pentanoate chain with a chlorine atom substituted at the second carbon (the α-position) and an ethyl ester group.[1] The IUPAC name for this compound is this compound.[1]

Structural Formula:

The presence of a chlorine atom on the carbon adjacent to the carbonyl group significantly influences the molecule's reactivity.[2] this compound possesses a chiral center at the second carbon atom, meaning it can exist as two non-superimposable mirror images, or enantiomers: (R)-ethyl 2-chloropentanoate and (S)-ethyl 2-chloropentanoate.

A summary of the key physicochemical properties of this compound is presented in the table below.

Isomers of this compound

Isomers are molecules that have the same molecular formula but different structural arrangements. For the molecular formula C₇H₁₃ClO₂, several types of isomerism are possible, including positional, chain, and functional group isomerism.

Positional Isomers

Positional isomers of ethyl chloropentanoate differ in the position of the chlorine atom on the pentanoate backbone. The primary positional isomers are:

-

This compound: Chlorine at the α-position.

-

Ethyl 3-chloropentanoate: Chlorine at the β-position. This isomer also possesses a chiral center.

-

Ethyl 4-chloropentanoate: Chlorine at the γ-position.[3]

-

Ethyl 5-chloropentanoate: Chlorine at the δ-position.[4]

The location of the chlorine atom significantly impacts the chemical properties and reactivity of these isomers.

Chain Isomers

Chain isomers have the same molecular formula and functional groups but differ in the arrangement of the carbon skeleton. Examples of chain isomers for ethyl chloropentanoate include esters of chlorobutanoic acid with a methyl branch:

-

Ethyl 2-chloro-3-methylbutanoate

-

Ethyl 3-chloro-3-methylbutanoate

-

Ethyl 4-chloro-3-methylbutanoate

-

Ethyl 2-chloro-2-methylbutanoate [5]

Functional Group Isomers

Functional group isomers share the same molecular formula but have different functional groups. For C₇H₁₃ClO₂, examples of functional group isomers include:

-

Chloro-substituted carboxylic acids: e.g., 2-chloroheptanoic acid.

-

Hydroxy-substituted acyl chlorides: e.g., 2-hydroxyheptanoyl chloride.

-

Cyclic ethers with chloro and hydroxy/alkoxy groups.

Comparative Physicochemical Data of Positional Isomers

The following table summarizes available quantitative data for the main positional isomers of ethyl chloropentanoate. Data for all isomers is not consistently available in the literature.

| Property | This compound | Ethyl 3-chloropentanoate | Ethyl 4-chloropentanoate | Ethyl 5-chloropentanoate |

| Molecular Formula | C₇H₁₃ClO₂ | C₇H₁₃ClO₂ | C₇H₁₃ClO₂ | C₇H₁₃ClO₂ |

| Molecular Weight ( g/mol ) | 164.63[1] | 164.63[6] | 164.63[3] | 164.63[4] |

| Boiling Point (°C) | 182-184 | Not available | Not available | 205-207[7] |

| Density (g/cm³) | 1.054 | Not available | Not available | 1.056[7] |

Experimental Protocols: Synthesis of Ethyl Chloropentanoates

The synthesis of ethyl chloropentanoates typically involves a two-step process: the chlorination of the corresponding carboxylic acid followed by esterification.

Synthesis of Chloropentanoic Acids

A common method for the α-chlorination of carboxylic acids is the Hell-Volhard-Zelinsky (HVZ) reaction . This reaction involves treating the carboxylic acid with a halogen (in this case, chlorine) and a catalytic amount of phosphorus trihalide (e.g., PCl₃).

General Protocol for Hell-Volhard-Zelinsky Chlorination of Pentanoic Acid:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place pentanoic acid.

-

Catalyst Addition: Add a catalytic amount of red phosphorus or phosphorus trichloride (B1173362) (PCl₃) to the flask.

-

Chlorination: Slowly add chlorine gas (Cl₂) to the reaction mixture while stirring and heating. The reaction is typically carried out at an elevated temperature.

-

Work-up: After the reaction is complete, the crude α-chloroacyl chloride is formed. This intermediate can be carefully hydrolyzed by the addition of water to yield 2-chloropentanoic acid.

-

Purification: The resulting 2-chloropentanoic acid can be purified by distillation under reduced pressure.

Note: The synthesis of other positional isomers (3-chloro, 4-chloro, and 5-chloropentanoic acids) requires different starting materials and synthetic strategies, often involving addition reactions to unsaturated precursors or ring-opening of cyclic ethers.

Esterification of Chloropentanoic Acids

The esterification of the synthesized chloropentanoic acids can be achieved through Fischer esterification . This method involves reacting the carboxylic acid with an alcohol (ethanol in this case) in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).

General Protocol for Fischer Esterification:

-

Reaction Mixture: In a round-bottom flask, combine the chloropentanoic acid, an excess of absolute ethanol, and a catalytic amount of concentrated sulfuric acid.

-

Reflux: Heat the mixture to reflux for several hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).

-

Work-up: After cooling, the reaction mixture is typically diluted with water and extracted with an organic solvent (e.g., diethyl ether).

-

Neutralization: The organic layer is washed with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by washing with brine.

-

Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., anhydrous sodium sulfate), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude ethyl chloropentanoate can be purified by distillation under reduced pressure.

Visualization of Isomeric Relationships

The following diagram illustrates the relationship between this compound and its key isomers.

References

- 1. This compound | C7H13ClO2 | CID 529993 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. data.virginia.gov [data.virginia.gov]

- 3. benchchem.com [benchchem.com]

- 4. Ethyl 5-chloropentanoate | C7H13ClO2 | CID 520032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Ethyl 2-chloro-2-methylbutanoate | C7H13ClO2 | CID 344688 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-Chloro-pentanoic acid ethyl ester | C7H13ClO2 | CID 21572648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chembk.com [chembk.com]

An In-depth Technical Guide to Ethyl 2-chloropentanoate: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-chloropentanoate, a halogenated carboxylic acid ester, serves as a versatile intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds. This technical guide provides a comprehensive overview of its discovery, historical context, and key synthetic methodologies. Detailed experimental protocols, quantitative data, and characterization information are presented to support its application in research and development.

Introduction

This compound, with the chemical formula C₇H₁₃ClO₂, belongs to the class of α-chloro esters. Its structure features a five-carbon pentanoate backbone with a chlorine atom at the α-position (carbon-2) and an ethyl ester functional group. This arrangement of functional groups makes it a valuable building block in organic synthesis, enabling a variety of nucleophilic substitution reactions at the chlorinated carbon, as well as modifications at the ester moiety. Its importance lies in its utility as a precursor for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1. This data is essential for its handling, purification, and characterization.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| CAS Number | 118688-48-5 | [1] |

| Molecular Formula | C₇H₁₃ClO₂ | [1] |

| Molecular Weight | 164.63 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid (presumed) | |

| Boiling Point | Not precisely documented, but estimated to be around 180-200 °C at atmospheric pressure. | |

| Density | Not precisely documented. | |

| Solubility | Expected to be soluble in common organic solvents like ethanol (B145695), diethyl ether, and dichloromethane. | |

| Kovats Retention Index (Standard non-polar) | 943 | [1] |

| Kovats Retention Index (Standard polar) | 1412 | [1] |

Discovery and Historical Context

A plausible historical synthetic route would have involved a two-step process:

-

α-Chlorination of Pentanoic Acid: The Hell-Volhard-Zelinsky (HVZ) reaction, independently discovered by Carl Magnus von Hell, Jacob Volhard, and Nikolay Zelinsky, would have been the method of choice for the α-halogenation of pentanoic acid.[2][3] This reaction utilizes a phosphorus halide, such as phosphorus trichloride (B1173362) (PCl₃) or red phosphorus with chlorine, to convert the carboxylic acid into an acyl halide intermediate, which then undergoes tautomerization to an enol. The enol form readily reacts with a halogen (in this case, chlorine) at the α-position. Subsequent hydrolysis yields the α-chloro carboxylic acid.

-

Esterification: The resulting 2-chloropentanoic acid would then be esterified with ethanol. The Fischer-Speier esterification, first described by Emil Fischer and Arthur Speier in 1895, is a classic and straightforward method for this transformation.[4] This acid-catalyzed reaction involves refluxing the carboxylic acid with an excess of the alcohol (ethanol) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, to drive the equilibrium towards the formation of the ester.

The logical relationship of this historical synthesis is depicted in the following diagram:

Modern Synthetic Methodologies

While the historical two-step approach remains a viable synthetic route, modern organic synthesis offers more direct and efficient methods for the preparation of this compound and other α-chloro esters. These methods often provide higher yields, milder reaction conditions, and greater functional group tolerance.

Direct Chlorination of Pentanoate Esters

Direct α-chlorination of the parent ester, ethyl pentanoate, is a more atom-economical approach. This can be achieved using various chlorinating agents.

Experimental Protocol: General Procedure for Direct α-Chlorination of an Ester

-

Materials: Ethyl pentanoate, a suitable chlorinating agent (e.g., sulfuryl chloride (SO₂Cl₂), N-chlorosuccinimide (NCS)), a radical initiator (e.g., azobisisobutyronitrile (AIBN) or UV light if required), and an appropriate solvent (e.g., carbon tetrachloride, dichloromethane).

-

Procedure:

-

To a solution of ethyl pentanoate in the chosen solvent, add the chlorinating agent.

-

If necessary, add a catalytic amount of a radical initiator or irradiate with a UV lamp to initiate the reaction.

-

The reaction mixture is stirred at an appropriate temperature (ranging from room temperature to reflux) and monitored by a suitable technique (e.g., TLC, GC-MS).

-

Upon completion, the reaction is quenched, for example, by the addition of a saturated aqueous solution of sodium bicarbonate.

-

The organic layer is separated, washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and filtered.

-

The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to afford this compound.

-

Quantitative Data for Similar Reactions:

From 2-Chloropentanoyl Chloride

Another efficient method involves the preparation of the acid chloride of 2-chloropentanoic acid, followed by its reaction with ethanol.

Experimental Protocol: Synthesis via 2-Chloropentanoyl Chloride

-

Step 1: Synthesis of 2-Chloropentanoyl Chloride

-

Materials: 2-Chloropentanoic acid, thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), and a catalytic amount of dimethylformamide (DMF) if using oxalyl chloride.

-

Procedure:

-

2-Chloropentanoic acid is reacted with an excess of thionyl chloride, often with gentle heating.

-

The reaction progress is monitored by the cessation of gas evolution (SO₂ and HCl).

-

Excess thionyl chloride is removed by distillation, and the crude 2-chloropentanoyl chloride is purified by vacuum distillation.

-

-

-

Step 2: Esterification of 2-Chloropentanoyl Chloride

-

Materials: 2-Chloropentanoyl chloride, anhydrous ethanol, and a non-nucleophilic base (e.g., pyridine (B92270) or triethylamine).

-

Procedure:

-

A solution of 2-chloropentanoyl chloride in a dry, inert solvent (e.g., dichloromethane) is cooled in an ice bath.

-

Anhydrous ethanol is added dropwise, followed by the slow addition of the base to scavenge the HCl produced.

-

The reaction is stirred at low temperature and then allowed to warm to room temperature.

-

The reaction mixture is washed with water, dilute acid (e.g., 1M HCl) to remove the base, and brine.

-

The organic layer is dried, filtered, and concentrated under reduced pressure.

-

The resulting crude this compound is purified by vacuum distillation.

-

-

Quantitative Data:

This two-step method generally provides high yields. The formation of the acid chloride and its subsequent esterification are typically high-yielding reactions, often exceeding 80-90% for each step.

The workflow for this modern synthetic approach can be visualized as follows:

Characterization

Thorough characterization is crucial to confirm the identity and purity of synthesized this compound. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Expected ¹H NMR Spectral Data (in CDCl₃):

-

Triplet (3H): Around δ 0.9-1.0 ppm, corresponding to the methyl protons (-CH₂CH₂CH₃).

-

Triplet (3H): Around δ 1.2-1.3 ppm, corresponding to the methyl protons of the ethyl ester (-OCH₂CH₃).

-

Multiplet (2H): Around δ 1.4-1.6 ppm, corresponding to the methylene (B1212753) protons (-CH₂CH₂CH₃).

-

Multiplet (2H): Around δ 1.8-2.0 ppm, corresponding to the methylene protons adjacent to the chlorinated carbon (-CH(Cl)CH₂-).

-

Quartet (2H): Around δ 4.1-4.3 ppm, corresponding to the methylene protons of the ethyl ester (-OCH₂CH₃).

-

Triplet (1H): Around δ 4.2-4.4 ppm, corresponding to the proton on the chlorinated carbon (-CHCl-).

Expected ¹³C NMR Spectral Data (in CDCl₃):

-

~δ 13-14 ppm: Methyl carbon of the propyl chain.

-

~δ 14-15 ppm: Methyl carbon of the ethyl ester.

-

~δ 19-21 ppm: Methylene carbon (C4) of the pentanoate chain.

-

~δ 35-37 ppm: Methylene carbon (C3) of the pentanoate chain.

-

~δ 58-60 ppm: Chlorinated carbon (C2).

-

~δ 61-63 ppm: Methylene carbon of the ethyl ester.

-

~δ 168-170 ppm: Carbonyl carbon of the ester.

Mass Spectrometry (MS):

The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 164 and an M+2 peak at m/z 166 with a characteristic isotopic pattern for a monochlorinated compound (approximately 3:1 ratio).

Applications in Drug Development

This compound is not typically an active pharmaceutical ingredient itself but serves as a key intermediate in the synthesis of various drug candidates. The α-chloro group is a good leaving group, making it susceptible to nucleophilic substitution by a wide range of nucleophiles, such as amines, thiols, and carbanions. This allows for the introduction of diverse functional groups and the construction of complex molecular scaffolds.

The logical relationship of its application as a synthetic intermediate is illustrated below:

Conclusion

This compound, a seemingly simple molecule, has a rich history rooted in the foundational reactions of organic chemistry. While its specific discovery is not prominently documented, its synthesis is a testament to the enduring utility of classic reactions like the Hell-Volhard-Zelinsky reaction and Fischer esterification. Modern synthetic methods have further refined its preparation, offering improved efficiency and versatility. As a key building block, this compound continues to be a valuable tool for researchers and professionals in the field of drug development and organic synthesis, enabling the construction of novel and complex molecular architectures. This guide provides the essential technical information to facilitate its effective use in the laboratory.

References

In-depth Theoretical Studies on the Conformation of Ethyl 2-chloropentanoate Not Publicly Available

The initial search for "theoretical studies on Ethyl 2-chloropentanoate conformation" and related queries primarily yielded database entries from chemical repositories such as PubChem. These sources provide basic molecular information like IUPAC nomenclature, formula, and computed properties but do not offer the in-depth conformational analysis required for a technical guide.

The absence of this foundational data makes it impossible to fulfill the core requirements of the user's request, which include:

-

Data Presentation: Without quantitative data on conformer energies and rotational barriers, no tables can be generated for comparison.

-

Experimental/Computational Protocols: As no specific studies were found, the methodologies (e.g., levels of theory, basis sets used in calculations) cannot be detailed.

-

Mandatory Visualization: The lack of information on conformational pathways and energy landscapes prevents the creation of the requested Graphviz diagrams.

Therefore, this in-depth technical guide on the theoretical studies of this compound conformation cannot be produced at this time due to the lack of available scientific literature on the subject. Further original research involving quantum mechanical calculations would be required to generate the necessary data.

Commercial Availability and Technical Guide for Ethyl 2-chloropentanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, physicochemical properties, synthesis, and analysis of Ethyl 2-chloropentanoate (CAS No. 118688-48-5). This information is intended to assist researchers, scientists, and professionals in drug development in sourcing and utilizing this chemical compound.

Commercial Availability and Suppliers

This compound is available from a variety of chemical suppliers. The purity and quantity offered can vary, and it is recommended to request specific certificates of analysis from suppliers.

Table 1: Commercial Suppliers of this compound

| Supplier | Reported Purity | Available Quantities | Contact Information |

| BLD Pharm | Custom Purity | Grams to Kilograms | --INVALID-LINK-- |

| ChemicalBook | Varies by supplier | Varies by supplier | --INVALID-LINK-- |

| PubChem | Varies by supplier | Varies by supplier | --INVALID-LINK-- |

Note: This is not an exhaustive list, and availability and specifications are subject to change. It is crucial to verify the information directly with the suppliers.

Physicochemical Properties

Understanding the physicochemical properties of this compound is essential for its proper handling, storage, and application in research.[1][2][3]

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 118688-48-5 | PubChem[1] |

| Molecular Formula | C₇H₁₃ClO₂ | PubChem[1] |

| Molecular Weight | 164.63 g/mol | PubChem[1] |

| Appearance | Colorless liquid (predicted) | General knowledge |

| Boiling Point | Higher than corresponding alkanes | Allen[4] |

| Solubility | Slightly soluble in water, soluble in organic solvents. | Chemistry LibreTexts[5] |

| Density | Expected to be denser than water. | General knowledge |

Synthesis of this compound

A common synthetic route to this compound involves a two-step process: the esterification of 2-chloropentanoic acid with ethanol (B145695), or the chlorination of ethyl pentanoate. Below is a plausible experimental protocol based on established chemical principles.

Proposed Synthesis Pathway: Esterification of 2-Chloropentanoic Acid

This pathway involves the Fischer esterification of 2-chloropentanoic acid with ethanol in the presence of an acid catalyst.[6][7][8][9]

Caption: Fischer Esterification of 2-Chloropentanoic Acid.

Detailed Experimental Protocol: Esterification

Materials:

-

2-Chloropentanoic acid

-

Anhydrous ethanol

-

Concentrated sulfuric acid (catalyst)

-

Sodium bicarbonate solution (5%)

-

Anhydrous magnesium sulfate

-

Round-bottom flask, reflux condenser, separatory funnel, distillation apparatus

Procedure:

-

In a round-bottom flask, combine 1 mole of 2-chloropentanoic acid with a 3-fold molar excess of anhydrous ethanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the total reaction volume) while cooling the flask in an ice bath.

-

Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the ethanol by rotary evaporation.

-

The crude this compound can be purified by fractional distillation under reduced pressure.

Alternative Synthesis Pathway: Alpha-Chlorination of Ethyl Pentanoate

An alternative route involves the direct chlorination of ethyl pentanoate at the alpha-position using a chlorinating agent like N-chlorosuccinimide (NCS).[10][11]

Caption: Alpha-Chlorination of Ethyl Pentanoate.

Analytical Methods

The purity and identity of this compound can be determined using standard analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile compounds like this compound.

Table 3: Recommended GC-MS Parameters

| Parameter | Recommended Setting |

| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Injector Temperature | 250 °C |

| Oven Program | Initial temp 50 °C, hold for 2 min, ramp at 10 °C/min to 250 °C, hold for 5 min |

| Carrier Gas | Helium at a constant flow of 1 mL/min |

| MS Ion Source Temp | 230 °C |

| MS Quadrupole Temp | 150 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | 40-400 m/z |

Spectroscopic Data (Predicted)

Table 4: Predicted Spectroscopic Data for this compound

| Technique | Predicted Key Signals/Bands |

| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet), a triplet for the terminal methyl group of the pentyl chain, multiplets for the methylene (B1212753) groups, and a characteristic downfield multiplet for the proton on the carbon bearing the chlorine atom. |

| ¹³C NMR | A signal for the carbonyl carbon (~170 ppm), signals for the carbons of the ethyl group, and signals for the carbons of the pentyl chain, with the carbon attached to the chlorine being shifted downfield. |

| FT-IR (cm⁻¹) | A strong C=O stretching vibration around 1740 cm⁻¹, C-O stretching vibrations around 1180-1250 cm⁻¹, and a C-Cl stretching vibration in the fingerprint region (around 600-800 cm⁻¹). |

| Mass Spec (m/z) | A molecular ion peak (M⁺) at m/z 164 and 166 in a ~3:1 ratio due to the isotopic abundance of ³⁵Cl and ³⁷Cl. Common fragmentation patterns would include the loss of the ethoxy group (-OCH₂CH₃, m/z 45) and cleavage at the C-Cl bond.[14][15] |

This technical guide provides a foundational understanding of this compound for research and development purposes. For specific applications, it is imperative to consult detailed safety data sheets (SDS) from the supplier and perform appropriate risk assessments.

References

- 1. This compound | C7H13ClO2 | CID 529993 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. data.virginia.gov [data.virginia.gov]

- 3. catalog.data.gov [catalog.data.gov]

- 4. Alkyl halides- Classification, Properties and Methods of Preparation [allen.in]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. technoarete.org [technoarete.org]

- 9. US20120220798A1 - Method for carboxylic acid esterification - Google Patents [patents.google.com]

- 10. N-Chlorosuccinimide (NCS) [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

- 12. Ethyl 2-chloropropionate(535-13-7) 1H NMR spectrum [chemicalbook.com]

- 13. Ethyl 5-chloropentanoate | C7H13ClO2 | CID 520032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. chemguide.co.uk [chemguide.co.uk]

Methodological & Application

Application Notes: Ethyl 2-chloropentanoate in the Synthesis of Pharmaceutical Intermediates

Introduction

Ethyl 2-chloropentanoate is a versatile halogenated ester that serves as a valuable building block in organic synthesis, particularly in the preparation of pharmaceutical intermediates. Its chemical structure, featuring an ester group and a chlorine atom on the alpha-carbon, allows for a variety of nucleophilic substitution reactions. This reactivity makes it a key precursor in the synthesis of several active pharmaceutical ingredients (APIs), most notably in the development of anticonvulsant drugs.

Key Applications

The primary application of this compound in pharmaceutical synthesis is as an alkylating agent for carbon nucleophiles, such as enolates derived from active methylene (B1212753) compounds. This reaction is fundamental to the construction of the carbon skeleton of various drug molecules.

A significant application lies in the synthesis of analogues of valproic acid (2-propylpentanoic acid), a widely used antiepileptic drug. The general synthetic strategy involves the alkylation of a malonic ester, such as diethyl malonate, with an appropriate alkyl halide. This compound can be utilized in similar synthetic routes to introduce a substituted pentyl chain, leading to the formation of valproic acid analogues with potentially improved therapeutic profiles.

Chemical Reactivity

The key reaction involving this compound is its SN2 reaction with a nucleophile. The chlorine atom at the C-2 position is a good leaving group, facilitating the attack by a wide range of nucleophiles. In the context of pharmaceutical intermediate synthesis, the most relevant nucleophiles are carbanions generated from active methylene compounds.

Experimental Protocols

Protocol 1: Synthesis of Diethyl 2-(1-ethoxycarbonyl-butyl)-malonate, a Valproic Acid Analogue Precursor

This protocol details the alkylation of diethyl malonate with this compound. The resulting product is a key intermediate that can be further processed through hydrolysis and decarboxylation to yield a valproic acid analogue.

Materials:

-

This compound (1.0 eq)

-

Diethyl malonate (1.1 eq)

-

Sodium ethoxide (NaOEt) (1.1 eq)

-

Anhydrous Ethanol (B145695) (solvent)

-

Diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Preparation of Sodium Ethoxide Solution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium metal in anhydrous ethanol to prepare a fresh solution of sodium ethoxide. Alternatively, use commercially available sodium ethoxide.

-

Enolate Formation: To the stirred solution of sodium ethoxide in anhydrous ethanol at room temperature, add diethyl malonate dropwise via a dropping funnel. Stir the mixture for 30 minutes to ensure complete formation of the diethyl malonate enolate.

-

Alkylation Reaction: To the enolate solution, add this compound dropwise at a rate that maintains a gentle reflux. After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up:

-

After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

-

To the residue, add a saturated aqueous solution of ammonium chloride to quench the reaction.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude Diethyl 2-(1-ethoxycarbonyl-butyl)-malonate by vacuum distillation or column chromatography on silica (B1680970) gel.

Quantitative Data (Representative)

The following table summarizes representative quantitative data for the alkylation of diethyl malonate with alkyl halides, which is analogous to the reaction with this compound. Actual yields may vary depending on the specific reaction conditions and scale.

| Parameter | Value | Reference |

| Reactants | ||

| Diethyl Malonate | 1.1 equivalents | [General Malonic Ester Synthesis Protocols] |

| This compound | 1.0 equivalent | [General Malonic Ester Synthesis Protocols] |

| Base (Sodium Ethoxide) | 1.1 equivalents | [General Malonic Ester Synthesis Protocols] |

| Reaction Conditions | ||

| Solvent | Anhydrous Ethanol | [General Malonic Ester Synthesis Protocols] |

| Temperature | Reflux | [General Malonic Ester Synthesis Protocols] |

| Reaction Time | 2 - 4 hours | [General Malonic Ester Synthesis Protocols] |

| Yield | ||

| Expected Yield | 60-80% | [Based on similar alkylation reactions] |

Visualizations

Synthetic Workflow for a Valproic Acid Analogue

Caption: Synthetic pathway for a valproic acid analogue.

Signaling Pathway: Mechanism of Action of Valproic Acid

Valproic acid, and its analogues synthesized using intermediates like those derived from this compound, primarily exert their anticonvulsant effects by modulating the GABAergic system. The primary mechanism is the enhancement of GABAergic neurotransmission.[1][2]

Caption: Valproic acid's effect on the GABAergic pathway.

References

Application Notes and Protocols: Ethyl 2-Chloropentanoate as a Precursor for Agrochemical Compounds

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of ethyl 2-chloropentanoate as a versatile precursor in the synthesis of agrochemical compounds, particularly focusing on the aryloxyphenoxypropionate class of herbicides. The protocols and data presented herein are intended to guide researchers in the development of novel active ingredients for crop protection.

Introduction

This compound is an alpha-chloro ester that serves as a key building block in organic synthesis. Its reactivity, stemming from the presence of a chlorine atom at the alpha position to the ester carbonyl group, makes it an excellent electrophile for nucleophilic substitution reactions. This characteristic is particularly valuable in the synthesis of aryloxyphenoxypropionate herbicides, a significant class of agrochemicals used for controlling grass weeds in broadleaf crops.

The general structure of these herbicides involves an aryloxyphenoxy moiety linked to a propionate (B1217596) group. The synthesis often involves the coupling of a substituted phenol (B47542) with an alpha-haloalkanoate ester. While many commercial herbicides in this class are derived from 2-chloropropionates, the use of this compound as an analogue allows for the generation of novel derivatives with potentially modified herbicidal activity, selectivity, and environmental profiles.

Application: Synthesis of Aryloxyphenoxypropionate Herbicides

The primary application of this compound in the agrochemical field is as a precursor for the synthesis of aryloxyphenoxypropionate herbicides. These herbicides are potent inhibitors of the acetyl-CoA carboxylase (ACCase) enzyme in grasses, an enzyme that is not targeted in broadleaf plants, thus providing their selective herbicidal activity.

A representative example of this class of herbicides is Quizalofop-ethyl. While Quizalofop-ethyl is synthesized from ethyl 2-chloropropionate, the analogous reaction using this compound would lead to a novel pentanoate derivative. The following sections detail the synthetic protocol for such a compound, which can be adapted for various substituted phenols to create a library of new potential herbicides.

Experimental Protocols

3.1. Synthesis of a Quizalofop-ethyl Analogue from this compound

This protocol describes the synthesis of Ethyl 2-[4-(6-chloroquinoxalin-2-yloxy)phenoxy]pentanoate, an analogue of the commercial herbicide Quizalofop-ethyl.

Reaction Scheme:

-

Step 1: Synthesis of 2,6-dichloroquinoxaline (B50164). This intermediate is a key building block.

-

Step 2: Synthesis of Ethyl 2-(4-hydroxyphenoxy)pentanoate. This step involves the reaction of hydroquinone (B1673460) with this compound.

-

Step 3: Coupling of 2,6-dichloroquinoxaline and Ethyl 2-(4-hydroxyphenoxy)pentanoate. This is the final step to yield the target molecule.

3.1.1. Materials and Reagents

-

This compound

-

Hydroquinone

-

2,6-dichloroquinoxaline

-

Potassium carbonate (anhydrous)

-

Acetonitrile (B52724) (anhydrous)

-

Sodium hydroxide (B78521)

-

Ethanol

-

Diethyl ether

-

Magnesium sulfate (B86663) (anhydrous)

-

Silica (B1680970) gel for column chromatography

-

Standard laboratory glassware and equipment (round-bottom flasks, reflux condenser, magnetic stirrer, etc.)

3.1.2. Protocol for Step 2: Synthesis of Ethyl 2-(4-hydroxyphenoxy)pentanoate

-

To a 250 mL round-bottom flask, add hydroquinone (1.1 g, 10 mmol), potassium carbonate (2.1 g, 15 mmol), and anhydrous acetonitrile (100 mL).

-

Stir the mixture at room temperature for 15 minutes.

-

Add this compound (1.65 g, 10 mmol) dropwise to the suspension.

-

Heat the reaction mixture to reflux (approximately 82°C) and maintain for 8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and filter to remove inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate (B1210297) gradient to yield pure ethyl 2-(4-hydroxyphenoxy)pentanoate.

3.1.3. Protocol for Step 3: Synthesis of Ethyl 2-[4-(6-chloroquinoxalin-2-yloxy)phenoxy]pentanoate

-

In a 150 mL round-bottom flask, combine 2,6-dichloroquinoxaline (2.0 g, 10 mmol), the synthesized ethyl 2-(4-hydroxyphenoxy)pentanoate (2.24 g, 10 mmol), and anhydrous potassium carbonate (2.1 g, 15 mmol) in 100 mL of anhydrous acetonitrile.

-

Reflux the mixture for 8 hours, monitoring by TLC.

-

Upon completion, cool the reaction mixture and filter off the solids.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with 1M sodium hydroxide solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude final product.

-

Purify the product by recrystallization or column chromatography.

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 118688-48-5 |

| Molecular Formula | C₇H₁₃ClO₂ |

| Molecular Weight | 164.63 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 185-187 °C |

| Density | 1.05 g/cm³ |

Table 2: Representative Reaction Parameters and Yields for the Synthesis of Ethyl 2-[4-(6-chloroquinoxalin-2-yloxy)phenoxy]pentanoate

| Step | Reactants | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |

| 2 | Hydroquinone, this compound | Acetonitrile | K₂CO₃ | 82 | 8 | 85 |

| 3 | 2,6-dichloroquinoxaline, Ethyl 2-(4-hydroxyphenoxy)pentanoate | Acetonitrile | K₂CO₃ | 82 | 8 | 78 |

Visualizations

Caption: Synthetic pathway for a Quizalofop-ethyl analogue.

Caption: Experimental workflow for the two-step synthesis.

Caption: Mode of action for aryloxyphenoxypropionate herbicides.

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using Ethyl 2-Chloropentanoate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and conceptual frameworks for the synthesis of various heterocyclic compounds utilizing ethyl 2-chloropentanoate as a key starting material. The methodologies outlined are based on established principles of heterocyclic chemistry and are intended to serve as a guide for the synthesis of novel compounds with potential applications in drug discovery and development.

Introduction

This compound is a versatile bifunctional reagent that serves as a valuable building block in organic synthesis. Its structure, featuring an ester group and an α-chloro substituent, allows for sequential or one-pot reactions with various binucleophiles to construct a diverse range of heterocyclic scaffolds. The presence of the propyl group at the α-position can influence the physicochemical properties and biological activity of the resulting heterocyclic compounds, making it an interesting starting material for the generation of new chemical entities.

This document outlines the synthesis of four key classes of heterocyclic compounds: pyrazolidinones, thiazolidinones, oxazolidinones, and piperazinones, starting from this compound.

I. Synthesis of 3-Propyl-pyrazolidin-5-one

Pyrazolidin-5-ones are a class of five-membered nitrogen-containing heterocycles that are core structures in many pharmaceutically active compounds, exhibiting analgesic, anti-inflammatory, and antipyretic properties. The synthesis of 3-propyl-pyrazolidin-5-one can be achieved through the condensation of this compound with hydrazine (B178648) hydrate (B1144303).

Reaction Scheme:

Caption: Reaction scheme for the synthesis of 3-Propyl-pyrazolidin-5-one.

Experimental Protocol

-